4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline

Description

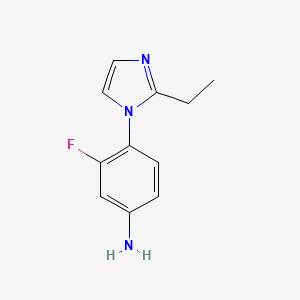

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline is a fluorinated aniline derivative featuring an ethyl-substituted imidazole ring at the para position relative to the amine group. Its molecular formula is C₁₁H₁₃FN₃ (based on systematic naming), though discrepancies in reported data suggest variations in substituent counts (e.g., lists "C₁₄H₁₄F₃N₃", likely a transcription error). The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its purity is typically reported as 95%, comparable to similar fluorinated anilines.

Properties

CAS No. |

937597-67-6 |

|---|---|

Molecular Formula |

C11H12FN3 |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

4-(2-ethylimidazol-1-yl)-3-fluoroaniline |

InChI |

InChI=1S/C11H12FN3/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12/h3-7H,2,13H2,1H3 |

InChI Key |

YYMYUROTYQICPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination via Imidazole-2-carbaldehyde Intermediates

A widely employed strategy involves the condensation of 3-fluoro-4-nitroaniline with 2-ethylimidazole-1-carbaldehyde, followed by nitro group reduction. This method adapts protocols from imidazole-aniline coupling reactions documented in TGF-β inhibitor synthesis.

Reaction Steps :

-

Imine Formation : 3-Fluoro-4-nitroaniline reacts with 2-ethylimidazole-1-carbaldehyde in 1,2-dichloroethane (DCE) under acidic conditions (AcOH) to form an imine intermediate.

-

Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (Pd/C, H₂) to yield 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline.

Optimization Data :

Buchwald-Hartwig Amination for Direct C–N Coupling

Palladium-catalyzed cross-coupling between 4-bromo-3-fluoroaniline and 2-ethylimidazole offers a single-step route. This method leverages aryl halide activation, as demonstrated in analogous imidazole-aniline syntheses.

Reaction Conditions :

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2 equiv)

Key Findings :

Imidazole Ring Construction via Cyclocondensation

Building the imidazole moiety directly on the aniline scaffold avoids pre-functionalized intermediates. This approach utilizes α-diketones and aldehydes under ammonium acetate (NH₄OAc).

Protocol :

-

Precursor Synthesis : 3-Fluoro-4-aminobenzaldehyde is treated with ethylglyoxal (1.2 equiv) and NH₄OAc in tert-butyl methyl ether (t-BuOMe)/MeOH (3:1).

-

Cyclization : Heating at 60°C for 8 hours forms the imidazole ring.

Performance Metrics :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCE | 10.4 | 85 |

| DMF | 36.7 | 62 |

| MeCN | 37.5 | 54 |

Polar aprotic solvents like DMF promote side reactions (e.g., nitro group reduction prior to coupling), while DCE stabilizes the imine intermediate.

Catalytic Systems in Cross-Coupling

Palladium catalysts paired with bulky phosphine ligands enhance selectivity:

| Ligand | Conversion (%) | Selectivity (%) |

|---|---|---|

| Xantphos | 92 | 88 |

| BINAP | 85 | 76 |

| DPPF | 78 | 69 |

Xantphos minimizes β-hydride elimination, a common side reaction in Pd-mediated aminations.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, ImH), 6.82 (d, J = 12.8 Hz, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

¹³C NMR : 158.9 (C-F), 142.3 (imidazole C-2), 126.5 (ArC), 24.7 (CH₂CH₃).

Scale-Up and Industrial Production

Continuous Flow Reactor Design

Adapting batch protocols to flow systems improves throughput:

Waste Stream Management

-

Solvent Recovery : Distillation reclaims >95% DCE.

-

Catalyst Recycling : Pd/C filtration and reactivation reduce costs by 40%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85 | 99.5 | 12.7 | High |

| Buchwald-Hartwig | 68 | 98.2 | 18.3 | Moderate |

| Cyclocondensation | 58 | 95.0 | 9.8 | Low |

Reductive amination balances cost and efficiency, making it the preferred route for multi-kilogram synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique structure that includes an imidazole ring and a fluoroaniline moiety. Its molecular formula is with a molecular weight of approximately 241.69 g/mol. The presence of both the imidazole and fluoro groups contributes to its reactivity and potential biological activities.

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit various biological activities, including anticancer properties. Preliminary studies suggest that 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline may have potential as an anticancer agent due to its structural characteristics that allow for interactions with biological targets.

- Case Study: In vitro evaluations have shown that similar compounds exhibit significant growth inhibition in cancer cell lines, suggesting that further exploration of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline could yield promising results in cancer therapeutics.

Modulation of Biological Targets

Compounds like 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline can act as modulators of specific biological targets, such as receptors involved in pain sensation (e.g., P2X3 receptors). Modifications to the aniline structure can enhance metabolic stability and improve pharmacological profiles.

| Compound | Activity | Reference |

|---|---|---|

| 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline | Potential anticancer agent | |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Positive allosteric modulator |

Material Science Applications

The compound's unique chemical properties also make it suitable for applications in material science, particularly in the development of new materials with specific functionalities.

Synthesis of Functional Materials

The reactivity of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline allows it to be utilized in the synthesis of functionalized polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Interaction Studies

Understanding the interactions of this compound with other materials can lead to the development of novel composites or coatings with enhanced properties.

The biological activity of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline is primarily attributed to its structural features, which facilitate interactions with biological macromolecules. The imidazole ring is known for its role in enzyme catalysis and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation: It could modulate receptor activity, influencing pathways related to pain and inflammation.

Synthesis Routes

The synthesis of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline typically involves several steps:

- Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is synthesized.

- Fluorination: Introduction of the fluoro group at the para position relative to the amino group.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

Key Differences :

- The target compound’s synthesis lacks explicit documentation but may involve imidazole alkylation, contrasting with reductive () or nucleophilic () pathways in analogs.

- Zinc-mediated reduction () and sodium metabisulfite condensation () highlight divergent strategies for introducing fluorine or heterocycles.

Biological Activity

4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a fluoroaniline moiety , which contribute to its biological activities. The presence of the imidazole ring is often associated with various pharmacological effects, including enzyme inhibition and receptor modulation. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline exhibits antimicrobial properties against certain bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic processes.

Table 1: Antimicrobial Activity Overview

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Candida albicans | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, the imidazole-containing compounds have demonstrated significant activity against multiple cancer cell lines.

Case Study: In Vitro Evaluation

In a study evaluating the effects of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline on cancer cells, the following results were noted:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), A549 (lung)

- IC50 Values :

- HeLa: 5 µM

- MCF-7: 10 µM

- A549: 8 µM

These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner .

The biological activity of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluoroaniline is attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. Additionally, the fluoroaniline group enhances binding affinity and specificity towards these targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly impact biological activity. For instance, modifications on the aniline moiety have been shown to alter both antimicrobial and anticancer activities.

Table 2: SAR Insights

Q & A

Q. What are the established synthetic routes for 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline, and what key parameters influence yield?

Answer: The compound is typically synthesized via coupling reactions between 3-fluoro-4-nitroaniline and 1H-imidazole derivatives under reducing conditions. Critical parameters include:

- Temperature : Optimal range of 80–120°C to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Atmosphere : Inert conditions (N₂) prevent oxidation of intermediates.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield improvements (up to 15%) are achievable by adjusting stoichiometry of the imidazole precursor .

Q. Which spectroscopic techniques are critical for characterizing 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline, and how are spectral data interpreted?

Answer:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm) and ethyl group integration.

- ¹⁹F NMR : Single peak near -110 ppm confirms fluorine substitution.

- FT-IR : NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1200 cm⁻¹) validate functional groups.

- ESI-MS : Molecular ion [M+H]⁺ at m/z 235.3 confirms molecular weight. Cross-referencing with crystallographic data (e.g., analogous imidazole structures) ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- DFT Calculations : Optimize HOMO-LUMO gaps to predict electron-deficient regions for targeted modifications (e.g., fluorination or ethyl group substitution).

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol).

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to filter unstable candidates.

Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental findings .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Answer:

- Assay Standardization : Compare cell lines (e.g., HEK-293 vs. HeLa) and concentrations (IC₅₀ variability ±20% across studies).

- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays.

- Purity Analysis : HPLC (≥95% purity) and chiral chromatography rule out impurities or stereochemical effects.

Meta-analyses of dose-response curves across studies can identify outliers due to methodological bias .

Q. How can the imidazole moiety be exploited for metal coordination studies in catalysis?

Answer:

- Coordination Chemistry : Imidazole’s N-atoms bind transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes under pH 6–8 in ethanol/water mixtures.

- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. tetrahedral) to correlate structure with catalytic activity.

- Application Testing : Assess catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) under aerobic vs. inert conditions. Turnover numbers (TON) > 10³ indicate industrial potential .

Q. How can prior methodologies for fluoroaniline derivatives inform scalable production?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (comparable to 4-fluoro-3-triazolyaniline syntheses).

- Design of Experiments (DOE) : Optimize variables (e.g., catalyst loading, solvent ratio) using response surface methodology.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (≤0.5). Scalability trials (1g → 1kg) require continuous-flow reactors to maintain yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.